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Compound of Interest

1-(4-Methoxyphenyl)-4-(4-
Compound Name:
nitrophenyl)piperazine

Cat. No. B016759

This guide provides a comparative analysis of experimental spectroscopic data to confirm the
chemical structure of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. The primary
analytical techniques utilized are Proton Nuclear Magnetic Resonance (*H NMR) and Infrared
(IR) Spectroscopy. The data presented herein serves as a benchmark for researchers and
professionals engaged in the synthesis and characterization of related heterocyclic
compounds.

The proposed structure, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (C17H19N303),
features a central piperazine ring linking a p-methoxyphenyl group at one nitrogen and a p-
nitrophenyl group at the other.[1][2] The confirmation of this structure relies on identifying the
characteristic signals for each of these moieties in the respective spectra.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms within a molecule. The spectrum is expected to show distinct signals for the
aromatic protons on both phenyl rings, the piperazine ring protons, and the methoxy group
protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of
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the methoxy group are expected to cause significant shifts in the corresponding aromatic
proton signals.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl sulfoxide-de, DMSO-
de).

« Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as
an internal standard (6 = 0.00 ppm).

» Data Acquisition: Record the *H NMR spectrum using a 400 MHz (or higher) NMR
spectrometer at room temperature.

» Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a
Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using
the TMS signal. Integrate the signals to determine the relative proton counts.

Table 1: Expected *H NMR Spectral Data for 1-(4-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine
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Chemical Shift (5, o . Assignment of
Multiplicity Integration

ppm) Protons

~8.15 Doublet 2H Ar-H (ortho to -NO2)

~6.95 Doublet 2H Ar-H (meta to -NO2)

~6.90 Doublet 2H Ar-H (ortho to -OCHs3)

~6.85 Doublet 2H Ar-H (meta to -OCHs)

~3.75 Singlet 3H -OCHs

Piperazine -CH2-
~3.50 Multiplet 4H (adjacent to
nitrophenyl)

Piperazine -CHz-
~3.15 Multiplet 4H (adjacent to
methoxyphenyl)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer
frequency used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to the vibrations of
chemical bonds. For the target compound, key functional groups include the aromatic nitro
group, the ether linkage, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

o Sample Preparation (KBr Pellet Method): Mix a small amount of the dry sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture
thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic
press.

o Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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e Background Scan: Record a background spectrum of the empty sample compartment.

o Sample Scan: Record the IR spectrum of the sample from approximately 4000 cm~1 to 400
cm~1, The final spectrum is presented as percent transmittance versus wavenumber (cm™1).

Table 2: Characteristic IR Absorption Frequencies

Wavenumber . ] . Assignment of
Intensity Vibrational Mode .
(cm™?) Functional Group
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
Aliphatic C-H
2950 - 2850 Medium C-H Stretch (Piperazine &
Methoxy)
) Aromatic Ring
~ 1595, 1500 Medium-Strong C=C Stretch o
Skeletal Vibrations
Asymmetric N-O Aromatic Nitro (-NO2)
1550 - 1475 Strong
Stretch [31[4][5]
Symmetric N-O Aromatic Nitro (-NOz2)
1360 - 1290 Strong
Stretch [3B1141[5]
Asymmetric C-O-C
~ 1245 Strong Aryl Ether (-OCHs)
Stretch
~ 1180 Medium C-N Stretch Aryl-Nitrogen

The presence of two very strong absorption bands in the regions of 1550-1475 cm~* and 1360-
1290 cm~1is highly characteristic of the nitro group, providing compelling evidence for its
inclusion in the structure.[3][4][5]

Workflow for Structural Elucidation

The logical process for confirming the molecular structure using the discussed spectroscopic
methods is illustrated below.
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Proposed Structure

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

IH NMR Spectroscopy IR Spectroscopy

¢ Key Spectral Data

Aromatic Doublets Strong NO:2 Stretches
Piperazine Multiplets (1550-1475, 1360-1290 cm™1)
Methoxy Singlet C-O Ether Stretch (~1245 cm™1)
AN

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for spectroscopic confirmation of the target compound.

Conclusion

The combined analysis of tH NMR and IR spectroscopic data provides a robust confirmation of
the structure of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. The *H NMR spectrum
confirms the presence and connectivity of the distinct proton environments, while the IR
spectrum verifies the existence of the key functional groups. The experimental data are in
strong agreement with the expected values for the proposed molecular structure, offering a
reliable guide for the characterization of this and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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